molecular formula C7H9BrN2 B14052178 5-Bromo-2,3-dimethylpyridin-4-amine

5-Bromo-2,3-dimethylpyridin-4-amine

Cat. No.: B14052178
M. Wt: 201.06 g/mol
InChI Key: MMTMNOXMXZDXFU-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylpyridin-4-amine is a pyridine derivative with the molecular formula C7H9BrN2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2,3-dimethylpyridin-4-amine involves the bromination of 2,3-dimethylpyridine followed by amination. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent . The process involves:

    Bromination: 2,3-dimethylpyridine is treated with NBS in the presence of a solvent like acetonitrile.

    Amination: The brominated product is then reacted with ammonia or an amine source to introduce the amine group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethylpyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Amines: Used for amination reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dimethylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-2,3-dimethylpyridin-4-amine

InChI

InChI=1S/C7H9BrN2/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3,(H2,9,10)

InChI Key

MMTMNOXMXZDXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C)Br)N

Origin of Product

United States

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